REACTION_CXSMILES
|
F[C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([C:10]([F:13])([F:12])[F:11])[C:3]=1[CH:4]=[O:5].[OH-:14].[Na+]>>[OH:14][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([C:10]([F:13])([F:12])[F:11])[C:3]=1[CH:4]=[O:5] |f:1.2|
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Name
|
|
Quantity
|
25 g
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Type
|
reactant
|
Smiles
|
FC1=C(C=O)C(=CC=C1)C(F)(F)F
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Name
|
|
Quantity
|
866 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Type
|
CUSTOM
|
Details
|
was stirred
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
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The cooled solution was washed with ether (2×350 ml)
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Type
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EXTRACTION
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Details
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extracted with ether (2×500 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined extracts were dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography over silica eluting with a 95:5 mixture of dichloromethane and methanol
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=O)C(=CC=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |